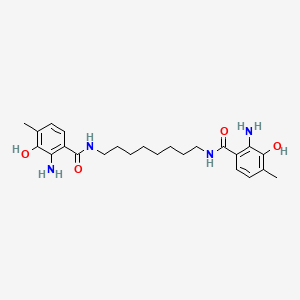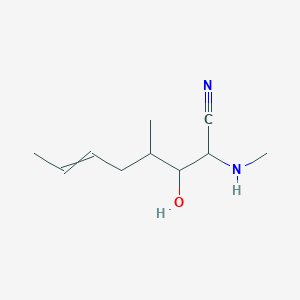
3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile is an organic compound with a unique structure that includes a hydroxy group, a methyl group, a methylamino group, and an enenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile can be achieved through several methods. One notable method involves the dynamic kinetic resolution (DKR) of a β-ketoester precursor, which is accessible via a crossed Claisen condensation of an activated form of carboxylic acid with protected sarcosine ester . This method relies on catalytic asymmetric transfer hydrogenation (ATH) conditions to establish the chirality at C(2) and C(3) simultaneously .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the hydroxy group to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like hydroxylamine (NH₂OH) and hydrazine (N₂H₄) can be used under mild conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Oximes and hydrazones.
Scientific Research Applications
3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its antiviral activity, the compound inhibits the proline cis-trans isomerase, cyclophilin A, which is crucial for the replication of certain viruses . This inhibition disrupts the viral life cycle, thereby exerting its antiviral effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methyl-2-(methylamino)-6-octenoic acid: A related compound with similar structural features and biological activities.
N-methylleucine derivatives: Compounds with structural similarities that exhibit comparable biological activities.
Uniqueness
3-Hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
84926-83-0 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3-hydroxy-4-methyl-2-(methylamino)oct-6-enenitrile |
InChI |
InChI=1S/C10H18N2O/c1-4-5-6-8(2)10(13)9(7-11)12-3/h4-5,8-10,12-13H,6H2,1-3H3 |
InChI Key |
GBXYGPICPBHKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C)C(C(C#N)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
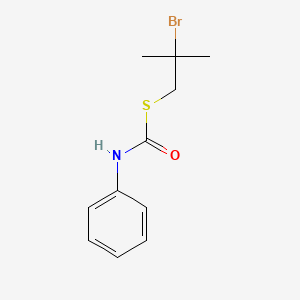
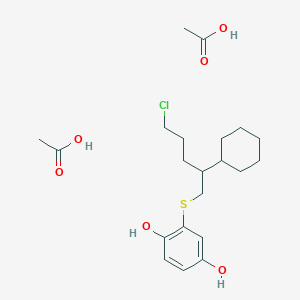
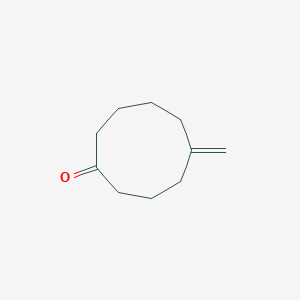
![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)
![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
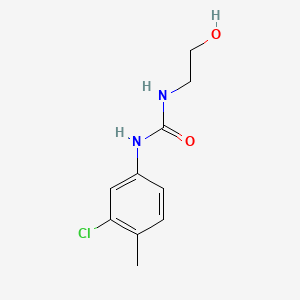
![1-[(Naphthalen-1-yl)sulfanyl]propan-2-one](/img/structure/B14402881.png)
![4,4'-Methylenebis[N-ethyl-N-(2-methoxyethyl)aniline]](/img/structure/B14402885.png)
